![molecular formula C23H25NO5 B048646 [8-[2-[Acetyl(methyl)amino]ethyl]-3,6-dimethoxyphenanthren-4-yl] acetate CAS No. 91295-74-8](/img/structure/B48646.png)
[8-[2-[Acetyl(methyl)amino]ethyl]-3,6-dimethoxyphenanthren-4-yl] acetate
Overview
Description
Mechanism of Action
Target of Action
ATM4 4-Acetoxy Analog is a major product of the acetylation of thebaine using acetic anhydride . Thebaine is an opiate alkaloid derived from the poppy plant, Papaver somniferum
Biochemical Pathways
It is known to be involved in the metabolic pathway of thebaine, an opiate alkaloid .
Result of Action
It is categorized as a potential impurity in the synthesis of heroin .
Action Environment
It is known that it is stable for at least 5 years when stored at -20°c .
This compound is primarily used for research and forensic applications .
Preparation Methods
Methylprednisolone is synthesized through a series of chemical reactions starting from pregnenolone . The synthetic route involves several steps, including oxidation, reduction, and esterification reactions. Industrial production methods typically involve large-scale chemical synthesis in controlled environments to ensure high purity and yield .
Chemical Reactions Analysis
Methylprednisolone undergoes various chemical reactions, including:
Oxidation: Methylprednisolone can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the methylprednisolone molecule.
Substitution: Substitution reactions can introduce new functional groups into the methylprednisolone structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions are typically derivatives of methylprednisolone with modified chemical properties .
Scientific Research Applications
Methylprednisolone has a wide range of scientific research applications:
Chemistry: Used as a model compound to study corticosteroid chemistry and reactions.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Extensively used in clinical research to develop new treatments for inflammatory and autoimmune diseases.
Industry: Utilized in the pharmaceutical industry for the production of anti-inflammatory medications.
Comparison with Similar Compounds
Methylprednisolone is similar to other corticosteroids such as prednisone, dexamethasone, and hydrocortisone . it is unique in its specific binding affinity and potency. Compared to prednisone, methylprednisolone has a higher anti-inflammatory potency and a different side effect profile . Dexamethasone is more potent than methylprednisolone but has a longer duration of action . Hydrocortisone is less potent and is often used for milder inflammatory conditions .
Similar compounds include:
- Prednisone
- Dexamethasone
- Hydrocortisone
Biological Activity
The compound [8-[2-[Acetyl(methyl)amino]ethyl]-3,6-dimethoxyphenanthren-4-yl] acetate is a synthetic derivative of phenanthrene, which exhibits a variety of biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a phenanthrene core with acetyl and methoxy functional groups that are critical for its biological activity.
Antiplatelet Activity
Recent studies have indicated that phenanthrene derivatives, including this compound, exhibit significant antiplatelet activity . For instance, in vitro assays demonstrated that at concentrations of 100 µg/mL, the compound effectively suppressed platelet aggregation induced by arachidonic acid (AA) and collagen. The results showed a complete inhibition of AA-induced platelet aggregation, highlighting its potential as an antiplatelet agent .
Antioxidant Effects
The compound has also been evaluated for its antioxidant properties . In a study assessing various phenanthrene derivatives, it was found that this compound exhibited a strong capacity to scavenge free radicals. This activity is attributed to the presence of methoxy groups that enhance electron donation capabilities .
Inhibition of Cyclooxygenase Enzymes
The mechanism underlying the antiplatelet activity involves the inhibition of cyclooxygenase (COX) enzymes. Docking studies have shown that the compound binds to COX-1 and COX-2, preventing the conversion of arachidonic acid into thromboxanes, which are potent promoters of platelet aggregation. The binding affinity for COX-1 was found to be significantly higher than for COX-2, suggesting selective inhibition .
Modulation of cAMP Levels
Additionally, the compound appears to influence cyclic adenosine monophosphate (cAMP) levels in platelets. Elevated cAMP levels are associated with reduced platelet activation. The compound's ability to maintain cAMP levels in the presence of ADP suggests a potential mechanism for its antiplatelet effects .
Study 1: Antiplatelet Efficacy
A case study involving this compound assessed its effects on human platelets in vitro. The study revealed that treatment with this compound resulted in a dose-dependent decrease in platelet aggregation. At 100 µg/mL, aggregation was reduced by over 90% compared to control samples .
Study 2: Antioxidant Activity Assessment
In another study focusing on antioxidant properties, the compound was tested against several free radical-generating systems. The results indicated that it significantly reduced oxidative stress markers in cultured cells, further supporting its potential therapeutic role as an antioxidant agent .
Properties
IUPAC Name |
[8-[2-[acetyl(methyl)amino]ethyl]-3,6-dimethoxyphenanthren-4-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-14(25)24(3)11-10-17-12-18(27-4)13-20-19(17)8-6-16-7-9-21(28-5)23(22(16)20)29-15(2)26/h6-9,12-13H,10-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCNMUAWZXTDNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CCC1=C2C=CC3=C(C2=CC(=C1)OC)C(=C(C=C3)OC)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401024758 | |
Record name | 8-{2-[Acetyl(methyl)amino]ethyl}-3,6-dimethoxy-4-phenanthryl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401024758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91295-74-8 | |
Record name | 8-{2-[Acetyl(methyl)amino]ethyl}-3,6-dimethoxy-4-phenanthryl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401024758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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